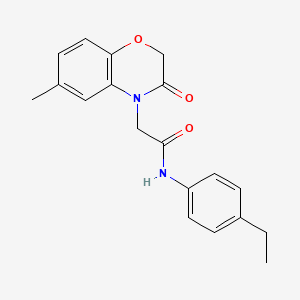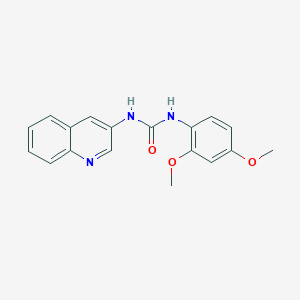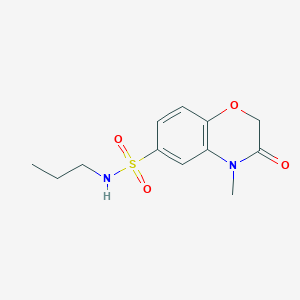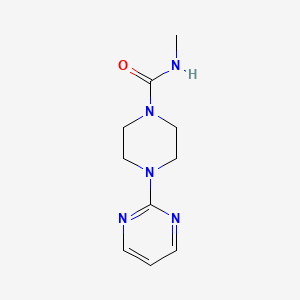
1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Übersicht
Beschreibung
1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly known as DMPI, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields. DMPI is a heterocyclic compound that contains both pyrimidine and indazole rings. This molecule has been studied extensively for its biological activities and therapeutic potential.
Wirkmechanismus
DMPI exerts its biological activities through different mechanisms. In cancer cells, DMPI induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. In neuroprotection, DMPI reduces oxidative stress-induced damage by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB signaling pathway. In anti-inflammatory therapy, DMPI reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
DMPI has been shown to have different biochemical and physiological effects depending on the cell type and experimental conditions. In cancer cells, DMPI inhibits cell proliferation, induces apoptosis, and reduces invasiveness and metastasis. In neurons, DMPI protects against oxidative stress-induced damage, reduces neuroinflammation, and promotes neuronal survival and regeneration. In immune cells, DMPI reduces the production of pro-inflammatory cytokines and chemokines, and inhibits immune cell activation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
DMPI has several advantages for lab experiments, including its small size, stability, and solubility in different solvents. DMPI can be easily synthesized using different methods, and its biological activities can be easily tested using different assays. However, DMPI also has some limitations, including its potential toxicity and side effects, and the need for further optimization and validation of its therapeutic potential.
Zukünftige Richtungen
There are several future directions for DMPI research, including the optimization of its chemical structure and biological activities, the identification of its molecular targets and pathways, and the evaluation of its pharmacokinetics and pharmacodynamics. DMPI can also be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. Furthermore, DMPI can be used in combination with other drugs or therapies to enhance their therapeutic effects and reduce their side effects.
Wissenschaftliche Forschungsanwendungen
DMPI has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, DMPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, DMPI has been shown to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. In anti-inflammatory therapy, DMPI has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-6,7-dihydro-5H-indazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-8-7-9(2)16-14(15-8)18-11-5-4-6-12(19)13(11)10(3)17-18/h7H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTWESZYOZMHMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C3=C(C(=N2)C)C(=O)CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoyl]-4-methylpiperazine](/img/structure/B4441788.png)


![ethyl 4-[3-(4-methylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4441800.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4441814.png)
![3-amino-N-(2-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441821.png)


![N-(2-ethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4441854.png)
![N-(2-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441862.png)
![N-(2-chlorobenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4441868.png)

![2-({3-[(4-fluorobenzyl)oxy]benzyl}amino)butan-1-ol hydrochloride](/img/structure/B4441875.png)
![4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4441891.png)